molecular formula C15H10N2O4S B2595193 Methyl 2-(1,3-benzothiazol-2-yl)-6-nitrobenzoate CAS No. 865613-59-8

Methyl 2-(1,3-benzothiazol-2-yl)-6-nitrobenzoate

Cat. No.: B2595193
CAS No.: 865613-59-8
M. Wt: 314.32
InChI Key: XTNOEJXSQOAKNN-UHFFFAOYSA-N
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Description

Methyl 2-(1,3-benzothiazol-2-yl)-6-nitrobenzoate is a chemical compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure

Biochemical Analysis

Biochemical Properties

Benzothiazole derivatives have been found to exhibit significant anti-tubercular activity . They interact with various enzymes and proteins, potentially influencing biochemical reactions .

Cellular Effects

The cellular effects of Methyl 2-(1,3-benzothiazol-2-yl)-6-nitrobenzoate are not well-documented. Benzothiazole derivatives have shown inhibitory effects against M. tuberculosis, suggesting potential impacts on cellular processes .

Molecular Mechanism

Benzothiazole derivatives have been found to interact with the target DprE1, a key enzyme involved in the cell wall biosynthesis of Mycobacterium tuberculosis .

Dosage Effects in Animal Models

The dosage effects of this compound in animal models have not been reported. Benzothiazole derivatives have shown promising results in in vivo studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(1,3-benzothiazol-2-yl)-6-nitrobenzoate typically involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone, followed by nitration and esterification reactions. One common method includes:

    Condensation Reaction: Reacting 2-aminobenzenethiol with an aldehyde or ketone in the presence of a catalyst such as acetic acid or hydrochloric acid to form the benzothiazole ring.

    Nitration: Introducing a nitro group into the benzothiazole ring using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid.

    Esterification: Converting the carboxylic acid group to a methyl ester using methanol and a catalyst like sulfuric acid or hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes:

    Batch or Continuous Reactors: Using batch or continuous reactors to carry out the condensation, nitration, and esterification reactions.

    Purification: Employing techniques such as recrystallization, distillation, or chromatography to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1,3-benzothiazol-2-yl)-6-nitrobenzoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The ester group can be hydrolyzed to a carboxylic acid using aqueous sodium hydroxide or other strong bases.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride, or lithium aluminum hydride.

    Substitution: Aqueous sodium hydroxide, hydrochloric acid, or sulfuric acid.

Major Products

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of carboxylic acids or other substituted derivatives.

Scientific Research Applications

Methyl 2-(1,3-benzothiazol-2-yl)-6-nitrobenzoate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex benzothiazole derivatives.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(1,3-benzothiazol-2-yl)-6-nitrobenzoate involves its interaction with specific molecular targets and pathways. The nitro group and benzothiazole ring are key functional groups that contribute to its biological activity. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting the activity of specific enzymes involved in cellular processes.

    Interacting with DNA: Intercalating into DNA and disrupting its function.

    Modulating Signaling Pathways: Affecting signaling pathways involved in cell growth, proliferation, and apoptosis.

Comparison with Similar Compounds

Methyl 2-(1,3-benzothiazol-2-yl)-6-nitrobenzoate can be compared with other benzothiazole derivatives, such as:

    2-(2-Hydroxyphenyl)-6-nitrobenzothiazole: Similar structure but with a hydroxyl group instead of a methyl ester.

    2-(2-Hydroxyphenyl)-6-cyanobenzothiazole: Contains a cyano group instead of a nitro group.

    2-(2-Hydroxyphenyl)-6-methylbenzothiazole: Contains a methyl group instead of a nitro group.

Uniqueness

This compound is unique due to the presence of both a nitro group and a methyl ester group, which confer distinct chemical and biological properties. Its combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

methyl 2-(1,3-benzothiazol-2-yl)-6-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O4S/c1-21-15(18)13-9(5-4-7-11(13)17(19)20)14-16-10-6-2-3-8-12(10)22-14/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTNOEJXSQOAKNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC=C1[N+](=O)[O-])C2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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